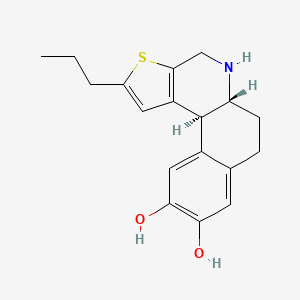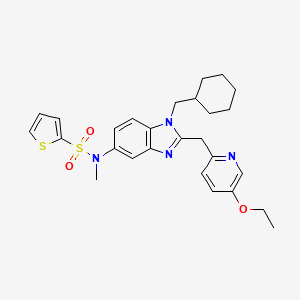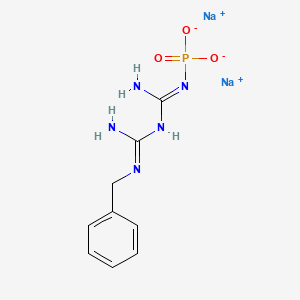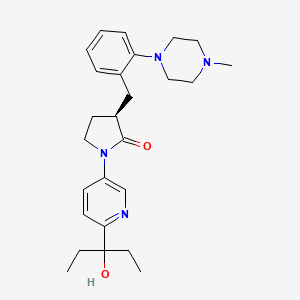
Qvd6VC28M7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CE-210666 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-pyrrolidinone, which is then modified to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for CE-210666 may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
CE-210666 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
CE-210666 has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: CE-210666 is studied for its effects on biological systems, particularly its interaction with the 5-HT₁B receptor.
Mechanism of Action
CE-210666 exerts its effects by selectively binding to the 5-HT₁B receptor, a subtype of serotonin receptor. This binding inhibits the receptor’s activity, leading to changes in neurotransmitter levels and signaling pathways in the brain. The compound’s mechanism of action involves modulation of serotonin levels, which plays a crucial role in mood regulation and other central nervous system functions .
Comparison with Similar Compounds
CE-210666 is unique in its selectivity for the 5-HT₁B receptor compared to other similar compounds. Some similar compounds include:
CE-210665: Another 5-HT₁B receptor antagonist with slightly different chemical structure and properties.
CE-210667: A compound with similar receptor selectivity but different pharmacokinetic profile.
CE-210668: A related compound with broader receptor activity and different therapeutic applications.
The uniqueness of CE-210666 lies in its high selectivity and potency for the 5-HT₁B receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
922719-13-9 |
|---|---|
Molecular Formula |
C26H36N4O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
(3R)-1-[6-(3-hydroxypentan-3-yl)pyridin-3-yl]-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H36N4O2/c1-4-26(32,5-2)24-11-10-22(19-27-24)30-13-12-21(25(30)31)18-20-8-6-7-9-23(20)29-16-14-28(3)15-17-29/h6-11,19,21,32H,4-5,12-18H2,1-3H3/t21-/m0/s1 |
InChI Key |
KNKVRVLSJVIXQO-NRFANRHFSA-N |
Isomeric SMILES |
CCC(CC)(C1=NC=C(C=C1)N2CC[C@H](C2=O)CC3=CC=CC=C3N4CCN(CC4)C)O |
Canonical SMILES |
CCC(CC)(C1=NC=C(C=C1)N2CCC(C2=O)CC3=CC=CC=C3N4CCN(CC4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


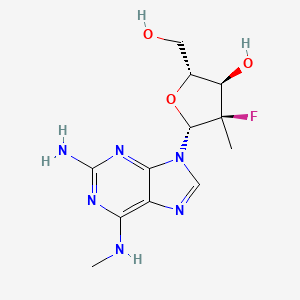
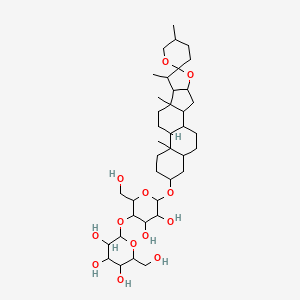
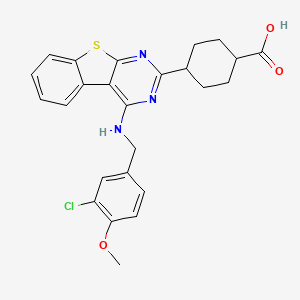
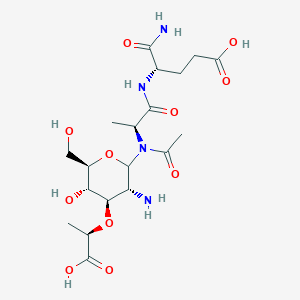
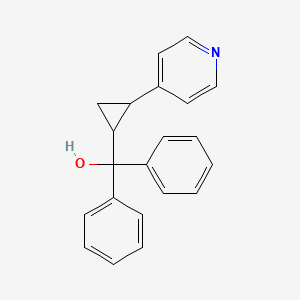
![N-(2,6-Diisopropylphenyl)-N'-[(1-phenylcyclopentyl)methyl]urea](/img/structure/B10826998.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,4S,6R,7S,8R,9S,13S,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827008.png)
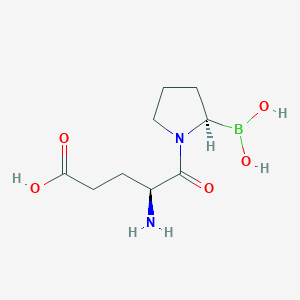
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
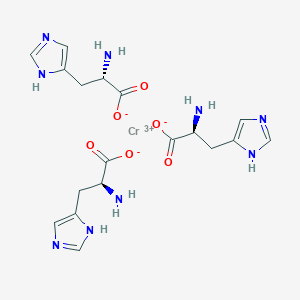
![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
